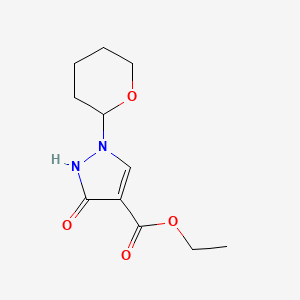
Ethyl 3-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multicomponent reactions (MCRs). These reactions are favored for their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate: shares similarities with other pyrazole and pyran derivatives, such as:
Uniqueness
What sets Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate apart is its fused ring structure, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl 2-(oxan-2-yl)-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-2-16-11(15)8-7-13(12-10(8)14)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3,(H,12,14) |
Clé InChI |
BPKAKJIHHLFACU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(NC1=O)C2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















